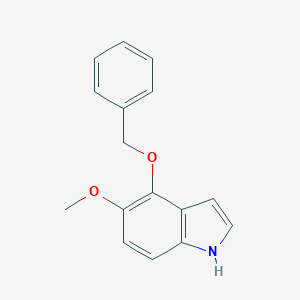
4-(Benzyloxy)-5-methoxy-1H-Indol
Übersicht
Beschreibung
4-(Benzyloxy)-5-methoxy-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of 4-(Benzyloxy)-5-methoxy-1H-indole consists of a benzene ring fused to a pyrrole ring, with a benzyloxy group at the 4-position and a methoxy group at the 5-position.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-5-methoxy-1H-indole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
It’s structurally similar to other compounds that have been shown to interact with trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes .
Mode of Action
Benzylic compounds are known to be activated towards free radical attack . This suggests that 4-(Benzyloxy)-5-methoxy-1H-indole could potentially interact with its targets through a free radical mechanism, leading to changes in the target’s function .
Biochemical Pathways
Given its potential interaction with trypsin-1, it may influence protein digestion and other related biochemical pathways .
Result of Action
Based on its potential interaction with trypsin-1, it could potentially influence protein digestion and other related cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-methoxy-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and benzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Procedure: The 5-methoxyindole is reacted with benzyl bromide in the presence of potassium carbonate to form the desired product, 4-(Benzyloxy)-5-methoxy-1H-indole.
Industrial Production Methods
Industrial production methods for 4-(Benzyloxy)-5-methoxy-1H-indole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)-5-methoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyloxy and methoxy groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Another compound with a benzyloxy group, but with a hydroxy group instead of a methoxy group.
5-Methoxyindole: A simpler indole derivative with only a methoxy group at the 5-position.
Uniqueness
4-(Benzyloxy)-5-methoxy-1H-indole is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
5-methoxy-4-phenylmethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-18-15-8-7-14-13(9-10-17-14)16(15)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACHWAOROVRSPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(Benzyloxy)-5-methoxy-1H-indole in the synthesis of BE 10988?
A: 4-(Benzyloxy)-5-methoxy-1H-indole serves as the crucial starting material in the synthesis of BE 10988, a naturally occurring indolequinone with topoisomerase II inhibitory activity []. Its structure provides the core indole scaffold upon which the subsequent steps of the synthesis build upon. The synthesis leverages the reactivity of the indole ring at the 3-position to introduce the amide side-chain using chlorosulfonyl isocyanate. This is followed by the formation of a thiazole ring, ultimately leading to the final structure of BE 10988.
Q2: Could you elaborate on the mechanism of action of BE 10988 and its potential implications?
A: While the provided research article focuses primarily on the synthesis of BE 10988 [], it highlights that BE 10988 functions as a topoisomerase II inhibitor. Topoisomerase II is an enzyme crucial for DNA replication and repair. It creates transient breaks in DNA strands to manage topological issues that arise during these processes. Inhibiting topoisomerase II can lead to the accumulation of DNA double-strand breaks, ultimately triggering cell death. This mechanism makes topoisomerase II inhibitors, like BE 10988, potential candidates for anticancer therapies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
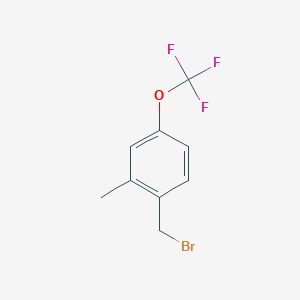
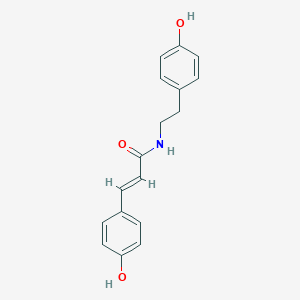
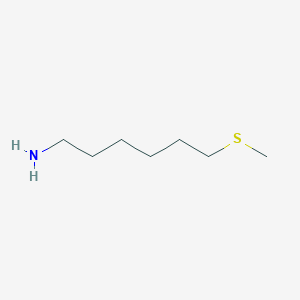
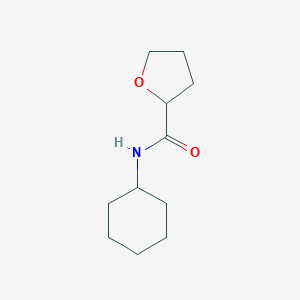
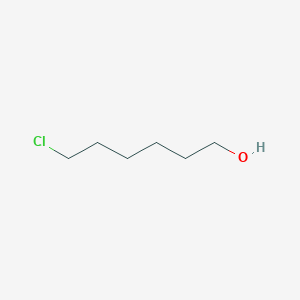
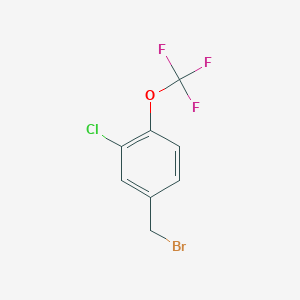
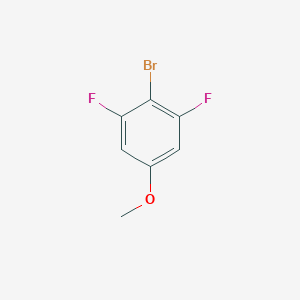


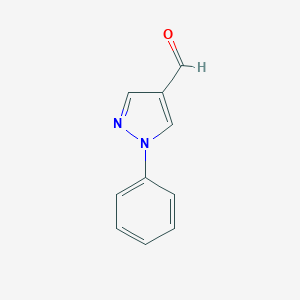
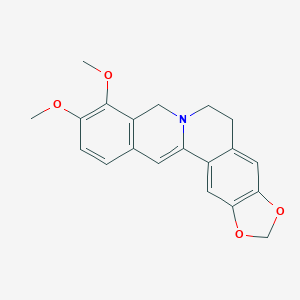
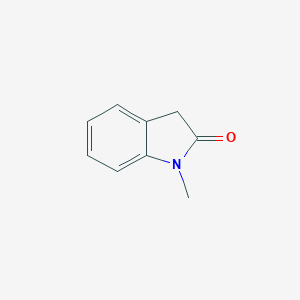
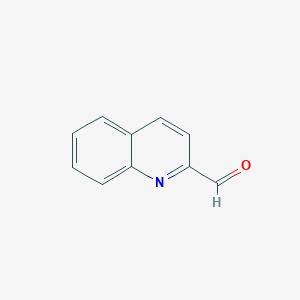
![3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B31653.png)
